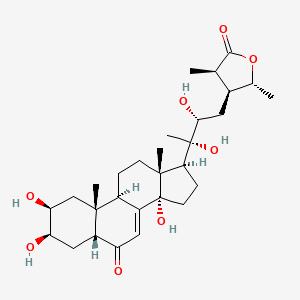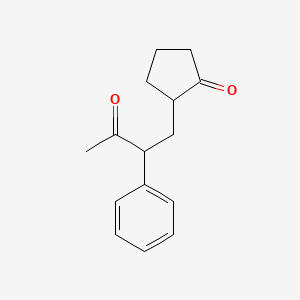
2,2-Dichloro-2H-1,2-oxasiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-2H-1,2-oxasiline is a chemical compound that belongs to the class of oxasilines, which are heterocyclic compounds containing both oxygen and silicon atoms in their ring structure
Méthodes De Préparation
The synthesis of 2,2-Dichloro-2H-1,2-oxasiline can be achieved through several methods. One common approach involves the reaction of dichlorosilane with an appropriate oxygen-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the oxasiline ring. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
2,2-Dichloro-2H-1,2-oxasiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxazoles, which are important intermediates in organic synthesis .
Applications De Recherche Scientifique
2,2-Dichloro-2H-1,2-oxasiline has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it is used in the production of polymers and other materials with unique properties .
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-2H-1,2-oxasiline involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
2,2-Dichloro-2H-1,2-oxasiline can be compared with other similar compounds such as oxazolines and oxazoles. While all these compounds contain a five-membered ring with heteroatoms, this compound is unique due to the presence of silicon in its structure. This gives it distinct chemical properties and reactivity compared to other oxazolines and oxazoles .
List of Similar Compounds::- Oxazoline
- Oxazole
- Isoxazoline
Propriétés
Numéro CAS |
54905-28-1 |
|---|---|
Formule moléculaire |
C4H4Cl2OSi |
Poids moléculaire |
167.06 g/mol |
Nom IUPAC |
2,2-dichlorooxasiline |
InChI |
InChI=1S/C4H4Cl2OSi/c5-8(6)4-2-1-3-7-8/h1-4H |
Clé InChI |
FCUQOAHKIKKZOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CO[Si](C=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)




![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)

